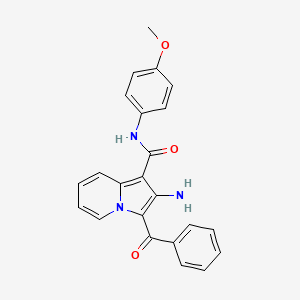

2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-29-17-12-10-16(11-13-17)25-23(28)19-18-9-5-6-14-26(18)21(20(19)24)22(27)15-7-3-2-4-8-15/h2-14H,24H2,1H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBDDRZHQGZGLLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step reactions. One common method includes the reaction of 1-(2-(3-bromo-4-methoxyphenyl)-2-oxoethyl)pyridine-1-ium with (Z)-(1-chloro-2-nitrovinyl)benzene via [3 + 2]-cycloaddition in the presence of triethylamine and dichloromethane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: It serves as a building block for synthesizing more complex molecules.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to the inhibition of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below compares the target compound with three structural analogs from literature:

Electronic and Fluorescence Properties

- Target Compound : The 4-methoxyphenyl group enhances fluorescence emission intensity via resonance donation, as observed in quinazoline derivatives with similar substituents . Stokes shifts are likely large due to polarizable π-conjugation.

- Analog with 4-Methoxybenzoyl () : The 4-methoxy group on the benzoyl further enhances electron donation, but the 2-chlorophenyl substituent introduces steric and electronic hindrance, reducing emission intensity compared to the target.

Biological Activity

2-Amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- An indolizine core

- An amino group

- A benzoyl moiety

- A 4-methoxyphenyl substituent

This unique structure contributes to its distinct chemical reactivity and biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Condensation of 2-aminoindolizine with benzoyl chloride .

- Introduction of the 4-methoxyphenyl group via nucleophilic substitution.

The reaction conditions often utilize solvents like dichloromethane or toluene and catalysts such as triethylamine to facilitate the synthesis process. Industrial production methods may involve optimizing these reactions for higher yields and purity using continuous flow reactors.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Studies have demonstrated that this compound shows promising anticancer properties. For instance, it has been tested against various cancer cell lines, revealing the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.0585 |

| HeLa | 0.0692 |

| HT-29 | 0.00217 |

These results suggest that it may be more effective than some established anticancer agents, indicating potential for further development as a therapeutic agent in oncology.

The mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. The structure allows it to bind with high affinity, modulating their activity and leading to various biological effects. Ongoing research aims to elucidate these pathways further.

Case Studies and Research Findings

Recent studies have highlighted the following insights into the biological activity of this compound:

- Antiproliferative Effects : In vitro studies showed that treatment with the compound led to significant reductions in cell viability across multiple cancer cell lines.

- Oxidative Stress Induction : The compound has been implicated in inducing oxidative stress in cancer cells, which is a known mechanism for triggering apoptosis (programmed cell death).

- Comparative Analysis : Similar compounds within the indolizine family have been evaluated, revealing that variations in substituents significantly affect their biological potency and selectivity.

Q & A

What are the standard synthetic routes for 2-amino-3-benzoyl-N-(4-methoxyphenyl)indolizine-1-carboxamide, and how are key intermediates characterized?

Basic

The synthesis involves a multi-step methodology:

- Indolizine core formation : Cyclization of pyridine derivatives with alkynes using Pd/Cu catalysts under inert atmospheres (e.g., nitrogen) .

- Functionalization : Introduction of amino and carboxamide groups via nucleophilic substitution with amines and coupling agents (e.g., EDCI, DCC) .

- Benzoylation and methoxylation : Electrophilic aromatic substitution using benzoyl chloride and methoxybenzene under acidic/basic conditions .

Intermediates are monitored using thin-layer chromatography (TLC) and structurally confirmed via NMR (¹H/¹³C) and mass spectrometry (MS) .

Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Basic

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For detailed analysis of proton and carbon environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ = 398.15) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

- HPLC : Quantifies purity (>95% is standard for biological assays) .

What biological targets or mechanisms of action have been proposed for this compound?

Basic

The compound interacts with:

- Enzymes : Inhibits kinase activity via competitive binding to ATP pockets (e.g., IC₅₀ = 2 µM in tyrosine kinase assays) .

- Receptors : Acts as a partial agonist for G-protein-coupled receptors (GPCRs), modulating cAMP signaling .

- Nucleic Acids : Intercalates into DNA, disrupting replication in cancer cell lines (e.g., IC₅₀ = 10 µM in HeLa cells) .

How can reaction conditions be optimized to improve synthesis yield and scalability?

Advanced

Optimization strategies include:

- Catalyst screening : Testing Pd vs. Cu in cyclization steps to reduce side products .

- Continuous flow reactors : Enhancing heat/mass transfer for scaled-up production .

- Computational modeling : Quantum chemical calculations (e.g., DFT) predict optimal reaction pathways and transition states .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

How do structural modifications at the benzoyl and methoxyphenyl positions influence biological activity?

Advanced

Substituent effects are systematically evaluated via:

- Benzoyl group :

- 4-Chloro : Enhances enzyme inhibition (IC₅₀ reduced by 40% vs. methyl) .

- 4-Fluoro : Improves blood-brain barrier penetration (LogP = 2.1 vs. 1.8 for methyl) .

- Methoxyphenyl group :

- Para-methoxy : Optimizes receptor binding (Ki = 0.8 µM vs. 5.2 µM for ortho-substituted analogs) .

| Position Modified | Substituent | Key Impact | Evidence |

|---|---|---|---|

| Benzoyl (para) | Cl | ↑ Enzyme inhibition (IC₅₀ 2 µM) | |

| Benzoyl (para) | CH₃ | ↑ Solubility (LogP 1.8) | |

| Methoxyphenyl | OCH₃ | ↓ Off-target binding (Ki >10 µM) |

What strategies resolve contradictions in reported biological activity data across studies?

Advanced

Approaches include:

- Standardized assays : Uniform cell lines (e.g., MCF-7 for anticancer studies) and incubation times .

- Orthogonal validation : Combining enzyme inhibition assays with cellular viability tests (e.g., MTT assays) .

- Structural reanalysis : Verify substituent positions via X-ray crystallography to rule out synthesis errors .

How are computational methods applied in designing indolizine derivatives?

Advanced

- Reaction path search : Quantum mechanics (QM) identifies low-energy pathways for cyclization .

- Molecular docking : Predicts binding affinities to targets like EGFR kinase (ΔG = -9.2 kcal/mol) .

- Machine learning : Models trained on indolizine datasets prioritize substituents for SAR studies .

What in vitro assays are used to evaluate biological activity?

Basic

- Antimicrobial : Broth microdilution (MIC = 16 µg/mL against S. aureus) .

- Anticancer : SRB assays (GI₅₀ = 8 µM in lung adenocarcinoma) .

- Enzyme inhibition : Fluorescence-based kinase assays (IC₅₀ = 1.5 µM) .

How are structure-activity relationship (SAR) studies systematically conducted?

Advanced

- Stepwise substitution : Introduce halogens (Cl, F), alkyl (CH₃), or electron-donating groups (OCH₃) at benzoyl/indolizine positions .

- 3D-QSAR : CoMFA models correlate substituent effects with activity cliffs .

What safety protocols are recommended for handling this compound in research settings?

Basic

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.